
Cyclopropaneoctanoic acid
Overview
Description
Cyclopropaneoctanoic acid is a fatty acid containing a cyclopropane ring in its structure. This unique structural motif is found in various natural products and has garnered interest due to its distinctive chemical properties and biological activities. This compound has been identified in human adipose tissue and serum, as well as in certain bacteria and protozoa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropaneoctanoic acid can be synthesized through the methylation of the double bond in palmitoleic acid, followed by cyclopropanation. The reaction involves the following steps:
Methylation: Palmitoleic acid is treated with methanol to form methyl-hexadecanoic acid.
Cyclopropanation: The methyl-hexadecanoic acid undergoes cyclopropanation to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic systems to achieve regio-, diastereo-, and enantio-selective reactions. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropaneoctanoic acid undergoes various chemical reactions, including:
Oxidation: The cyclopropane ring can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can open the cyclopropane ring, leading to linear fatty acids.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides and amines under basic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Linear fatty acids.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropaneoctanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its strained ring structure.
Biology: Studied for its role in cell membrane composition and function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopropaneoctanoic acid involves its incorporation into cell membranes, where it affects membrane fluidity and function. The cyclopropane ring provides rigidity to the fatty acid chain, influencing the physical properties of the membrane. This can impact various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
- Cyclopropaneoctanoic acid 2-hexyl
- This compound 2-octyl
- Cyclopropanenonanoic acid
Comparison: this compound is unique due to its specific chain length and the position of the cyclopropane ring. Compared to other cyclopropane fatty acids, it has distinct physical and chemical properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
8-cyclopropyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11(13)7-5-3-1-2-4-6-10-8-9-10/h10H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHMBVUODHGBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311889 | |
| Record name | Cyclopropaneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-99-2 | |
| Record name | Cyclopropaneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1657225.png)
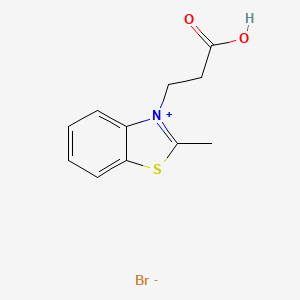
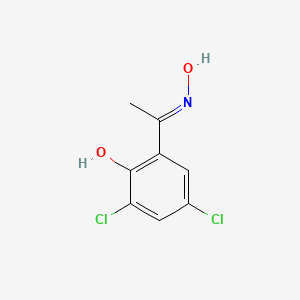
![1-Fluoro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B1657228.png)

![[(Ethoxycarbonyl)(isopropoxy-methyl-phosphinoylmethyl)amino]acetic acid, ethyl ester](/img/structure/B1657233.png)
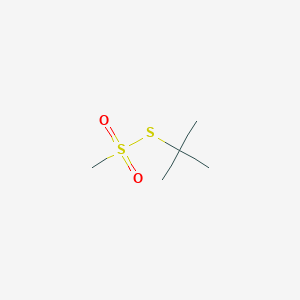

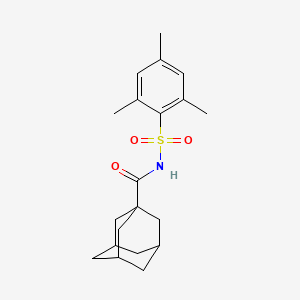
![1-(4-Cyclohexylpiperazin-1-yl)-3-[4-[4-[3-(4-cyclohexylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]sulfonylphenoxy]propan-2-ol](/img/structure/B1657241.png)

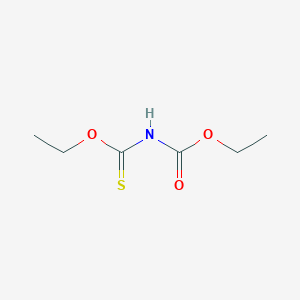
![1-(3-Chlorophenyl)-3-[4-[[4-[(3-chlorophenyl)carbamoylamino]-3-methoxyphenyl]methyl]-2-methoxyphenyl]urea](/img/structure/B1657245.png)

